molecular formula C21H21FN4O2 B11424823 1-(4-Fluorophenyl)-4-[3-(3-methoxyphenyl)-1H-pyrazole-5-carbonyl]piperazine

1-(4-Fluorophenyl)-4-[3-(3-methoxyphenyl)-1H-pyrazole-5-carbonyl]piperazine

Cat. No.: B11424823
M. Wt: 380.4 g/mol
InChI Key: QKYUFSRAKFOGCM-UHFFFAOYSA-N
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Description

1-(4-Fluorophenyl)-4-[3-(3-methoxyphenyl)-1H-pyrazole-5-carbonyl]piperazine is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a piperazine ring substituted with a fluorophenyl group and a methoxyphenyl-pyrazole moiety, making it a subject of study in medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Fluorophenyl)-4-[3-(3-methoxyphenyl)-1H-pyrazole-5-carbonyl]piperazine typically involves multi-step organic reactions. One common method starts with the preparation of the pyrazole core, which can be synthesized via the cyclization of hydrazines with 1,3-diketones. The methoxyphenyl group is introduced through electrophilic aromatic substitution reactions. The piperazine ring is then functionalized with the fluorophenyl group using nucleophilic substitution reactions.

Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts. Solvent selection and purification techniques such as recrystallization or chromatography are also crucial in the industrial synthesis process.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Fluorophenyl)-4-[3-(3-methoxyphenyl)-1H-pyrazole-5-carbonyl]piperazine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert ketones or aldehydes within the molecule to alcohols.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify the aromatic rings, introducing new functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

1-(4-Fluorophenyl)-4-[3-(3-methoxyphenyl)-1H-pyrazole-5-carbonyl]piperazine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its pharmacological properties, including potential as a therapeutic agent.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-Fluorophenyl)-4-[3-(3-methoxyphenyl)-1H-pyrazole-5-carbonyl]piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl and methoxyphenyl groups may enhance binding affinity to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

    1-(4-Chlorophenyl)-4-[3-(3-methoxyphenyl)-1H-pyrazole-5-carbonyl]piperazine: Similar structure but with a chlorine atom instead of fluorine, which may alter its reactivity and biological activity.

    1-(4-Methylphenyl)-4-[3-(3-methoxyphenyl)-1H-pyrazole-5-carbonyl]piperazine: The methyl group can affect the compound’s lipophilicity and metabolic stability.

Uniqueness: The presence of the fluorine atom in 1-(4-Fluorophenyl)-4-[3-(3-methoxyphenyl)-1H-pyrazole-5-carbonyl]piperazine imparts unique electronic properties, potentially enhancing its binding affinity and specificity for certain biological targets compared to its analogs.

Conclusion

This compound is a compound of significant interest due to its complex structure and potential applications across various scientific disciplines. Its synthesis, reactivity, and applications make it a valuable subject of study in chemistry, biology, medicine, and industry.

Properties

Molecular Formula

C21H21FN4O2

Molecular Weight

380.4 g/mol

IUPAC Name

[4-(4-fluorophenyl)piperazin-1-yl]-[3-(3-methoxyphenyl)-1H-pyrazol-5-yl]methanone

InChI

InChI=1S/C21H21FN4O2/c1-28-18-4-2-3-15(13-18)19-14-20(24-23-19)21(27)26-11-9-25(10-12-26)17-7-5-16(22)6-8-17/h2-8,13-14H,9-12H2,1H3,(H,23,24)

InChI Key

QKYUFSRAKFOGCM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C2=NNC(=C2)C(=O)N3CCN(CC3)C4=CC=C(C=C4)F

Origin of Product

United States

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